molecular formula C12H15N3S2 B2520707 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-48-1

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B2520707
CAS RN: 873810-48-1
M. Wt: 265.39
InChI Key: RZXIGOQQXLXSMQ-UHFFFAOYSA-N
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Description

“5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” is a chemical compound with the CAS Number: 873810-48-1. It has a molecular weight of 265.4 . The IUPAC name for this compound is 5-(2,6-diethylanilino)-1,3,4-thiadiazol-2-yl hydrosulfide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” has a molecular weight of 265.4 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved information.

Scientific Research Applications

Organic Electronics and Optoelectronics

The unique electronic properties of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol make it an intriguing candidate for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Its electron-rich thiadiazole core contributes to charge transport, while the phenylamino group enhances its optical properties .

Anticancer Agents

Studies have investigated the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a subject of interest for drug development. Researchers explore its cytotoxic effects, mechanisms of action, and potential synergies with other compounds .

Antioxidant Properties

The thiol group in 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol suggests antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its radical-scavenging abilities and potential health benefits is an ongoing area of research .

Corrosion Inhibition

Due to its sulfur-containing moiety, this compound has been studied as a corrosion inhibitor for metals. Researchers explore its ability to protect metal surfaces from corrosion in aggressive environments. Understanding its interaction with metal surfaces and its inhibitory mechanisms is essential for practical applications .

Luminescent Materials

The phenylamino-thiadiazole scaffold contributes to the luminescent properties of this compound. Scientists investigate its potential as a luminescent material for sensors, imaging agents, and optoelectronic devices. Its emission properties and stability under various conditions are critical aspects of this research .

Biological Probes and Imaging Agents

Researchers have explored the use of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol as a fluorescent probe for biological studies. Its ability to selectively bind to specific cellular components or biomolecules makes it valuable for imaging applications. Studying its cellular uptake, localization, and photophysical properties is essential .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found at the provided link . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

5-(2,6-diethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIGOQQXLXSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

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